Unique Synthetic Pathway Role: Exclusive Intermediate for β3-Adrenoceptor Agonists
Unlike the non-methylated analog (5-chloropyrimidin-2-yl)methanamine (CAS 426266-77-5), which is used for 5-HT1A agonists [1], 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is specifically documented as an intermediate for pyrrolidine-derived β3-adrenoceptor agonists in patent literature [2]. This is a distinct therapeutic direction. Its synthesis from the precursor tert-Butyl ((5-Chloropyrimidin-2-yl)methyl)carbamate (CAS 1240594-60-8) is established , confirming its role in a controlled, validated synthetic sequence rather than as a general-purpose building block.
| Evidence Dimension | Primary Documented Application |
|---|---|
| Target Compound Data | Intermediate for pyrrolidine-derived β3-adrenoceptor agonists |
| Comparator Or Baseline | (5-chloropyrimidin-2-yl)methanamine (non-methylated analog): Intermediate for 5-HT1A agonists |
| Quantified Difference | Different pharmacological target class (β3-adrenoceptor vs. 5-HT1A receptor) and distinct therapeutic indication |
| Conditions | Patent and vendor documentation of synthetic utility |
Why This Matters
This functional specificity means the compound solves a particular synthetic problem in a validated, IP-protected route, which is critical for a procurement decision focused on a specific drug discovery program.
- [1] BOC Sciences. C-(5-Chloropyrimidin-2-yl)methylamine - CAS 426266-77-5. Retrieved from https://buildingblock.bocsci.com View Source
- [2] Merck Sharp & Dohme Corp. (2012). WO2012012314A1 - Novel pyrrolidine derived beta 3 adrenergic receptor agonists. World Intellectual Property Organization. View Source
